

3-Bromo-5-fluoro-4-methoxyaniline chemical properties

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Compound of Interest

Compound Name: 3-Bromo-5-fluoro-4-methoxyaniline

Cat. No.: B1290891

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An In-depth Technical Guide to **3-Bromo-5-fluoro-4-methoxyaniline**

Introduction

3-Bromo-5-fluoro-4-methoxyaniline is a substituted aniline compound that serves as a crucial building block in organic synthesis. Its unique trifunctional substitution pattern, featuring bromo, fluoro, and methoxy groups on the aniline core, makes it a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] As a key pharmaceutical intermediate, its high purity and specific chemical structure are leveraged in the synthesis of advanced pharmaceutical compounds and active pharmaceutical ingredients (APIs).[1] This document provides a comprehensive overview of its chemical properties, safety information, and synthetic considerations, tailored for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The core physical and chemical characteristics of **3-Bromo-5-fluoro-4-methoxyaniline** are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Quantitative Data Summary

A compilation of the key identifiers and physical properties for **3-Bromo-5-fluoro-4-methoxyaniline** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	875664-44-1	[1][2][3][4][5][6]
Molecular Formula	C ₇ H ₇ BrFNO	[1][3][6][7]
Molecular Weight	220.04 g/mol	[1][6]
IUPAC Name	3-bromo-5-fluoro-4-methoxyaniline	[3][6]
Appearance	White to off-white or light yellow solid.[1][8]	[1][8]
Melting Point	70-73 °C	[1][6][8]
Boiling Point	290.56 °C (Predicted)	[1]
Purity	Typically ≥98%	[1][6]
InChI Key	DPALOVXCAGMEBU-UHFFFAOYSA-N	[3][6]
SMILES	<chem>COC1=C(F)C=C(N)C=C1Br</chem>	[3][6][7]

Spectroscopic Data

While specific spectra are proprietary to manufacturers, analytical documentation such as NMR, HPLC, and LC-MS is typically available upon request from suppliers.[2][9] Predicted mass spectrometry data indicates a monoisotopic mass of 218.9695 Da.[7] Predicted collision cross-section (CCS) values have been calculated for various adducts, such as [M+H]⁺ at 136.1 Å². [7]

Synthesis and Reactivity

3-Bromo-5-fluoro-4-methoxyaniline is a synthetic compound used as an intermediate. While specific, detailed experimental protocols for its synthesis are not publicly available, a general synthetic pathway can be inferred from methods used for structurally similar anilines. A

plausible multi-step synthesis would involve the strategic introduction of the bromo, fluoro, and methoxy substituents onto an aromatic precursor, followed by the reduction of a nitro group to the final aniline.

Experimental Protocols: A Generalized Synthetic Workflow

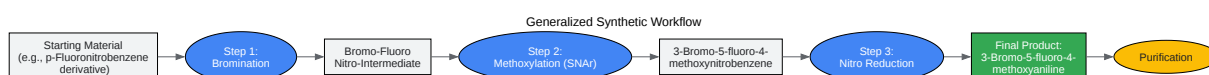
A common strategy for synthesizing substituted anilines like this involves a sequence of bromination, etherification (methoxylation), and nitro-reduction reactions, starting from a suitable precursor like a fluoronitrobenzene derivative.

Step 1: Bromination The initial step often involves the electrophilic bromination of a substituted nitrobenzene. A brominating agent such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid can be used.^{[10][11]} The reaction temperature is carefully controlled to ensure regioselectivity.

Step 2: Nucleophilic Aromatic Substitution (Methoxylation) Following bromination, the methoxy group is introduced. This is typically achieved via a nucleophilic aromatic substitution reaction where a fluoride or other suitable leaving group is displaced by a methoxide source, such as sodium methoxide in methanol.^[10]

Step 3: Nitro Group Reduction The final key step is the reduction of the nitro group to the corresponding amine. This transformation can be accomplished using various reducing agents. A common method involves using sodium sulfide (Na_2S) in an aqueous solution at elevated temperatures.^[10] Other methods include catalytic hydrogenation or using metals like iron or tin in acidic conditions.

After the final step, the product, **3-Bromo-5-fluoro-4-methoxyaniline**, is isolated from the reaction mixture by precipitation or extraction, followed by purification steps such as recrystallization or column chromatography to achieve the desired high purity.^[10]



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A potential multi-step synthesis pathway.

Safety and Handling

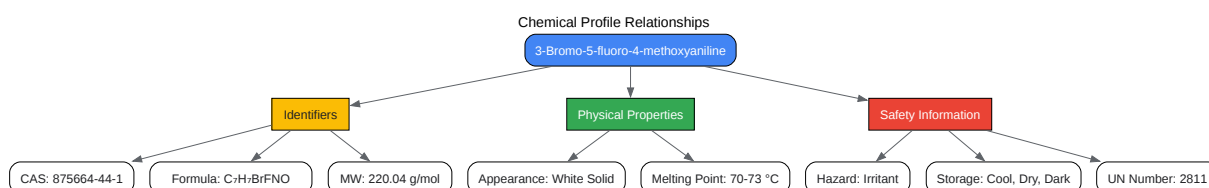
Proper handling of **3-Bromo-5-fluoro-4-methoxyaniline** is critical due to its potential hazards. It is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[12]

Hazard Identification and Personal Protective Equipment (PPE)

- Hazard Codes: Xi (Irritant).[8]
- Hazard Statements: Causes skin and serious eye irritation.[13][14] May cause respiratory irritation.
- Precautionary Measures:
 - Engineering Controls: Use only outdoors or in a well-ventilated area, preferably in a chemical fume hood.[15]
 - Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[13][15] If dusts are generated, respiratory protection is required.[15]
 - Hygiene: Wash hands and any exposed skin thoroughly after handling.[13] Do not eat, drink, or smoke when using this product.

Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, and dark place.[8] The compound should be kept in a well-ventilated area under an inert atmosphere to maintain product quality.[13]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][14]



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Key identifiers and properties of the compound.

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